
(R)-2-(1-Aminoethyl)thiazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(1-Aminoethyl)thiazole-5-carboxylic acid is a chiral compound featuring a thiazole ring, an aminoethyl group, and a carboxylic acid group The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions For instance, starting with a thioamide and an α-halo ketone can lead to the formation of the thiazole ring
Industrial Production Methods
Industrial production of ®-2-(1-Aminoethyl)thiazole-5-carboxylic acid may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to maximize yield and purity. Continuous flow reactors and other advanced technologies may be utilized to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(1-Aminoethyl)thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
®-2-(1-Aminoethyl)thiazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of ®-2-(1-Aminoethyl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring’s aromaticity and the presence of functional groups allow it to participate in various biochemical pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole-5-carboxylic acid: Lacks the aminoethyl group.
2-Aminoethylthiazole: Lacks the carboxylic acid group.
Thiazole-4-carboxylic acid: Differently substituted thiazole ring.
Uniqueness
®-2-(1-Aminoethyl)thiazole-5-carboxylic acid is unique due to the combination of its chiral center, aminoethyl group, and carboxylic acid group. This combination imparts specific chemical and biological properties that distinguish it from other thiazole derivatives.
Propriétés
Formule moléculaire |
C6H8N2O2S |
|---|---|
Poids moléculaire |
172.21 g/mol |
Nom IUPAC |
2-[(1R)-1-aminoethyl]-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C6H8N2O2S/c1-3(7)5-8-2-4(11-5)6(9)10/h2-3H,7H2,1H3,(H,9,10)/t3-/m1/s1 |
Clé InChI |
ZXTOHPCVEPZUIA-GSVOUGTGSA-N |
SMILES isomérique |
C[C@H](C1=NC=C(S1)C(=O)O)N |
SMILES canonique |
CC(C1=NC=C(S1)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


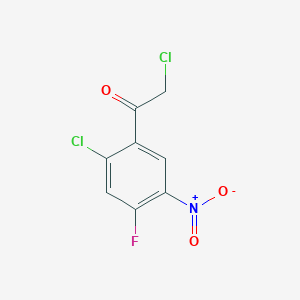

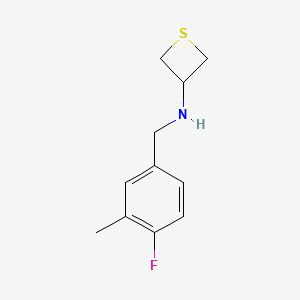
![1-[(1S,2S)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B12951317.png)
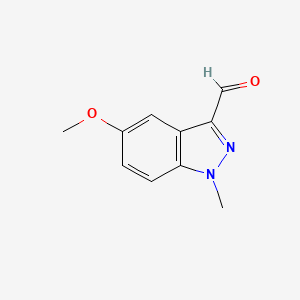
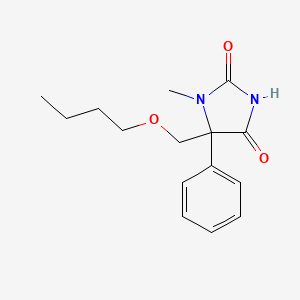

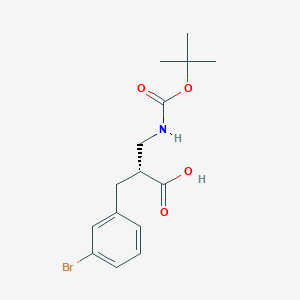
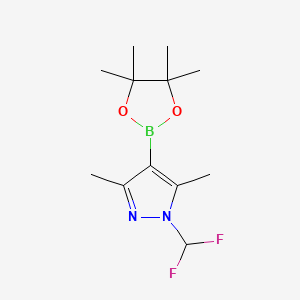


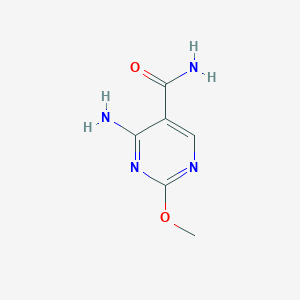
![7-Oxaspiro[3.5]nonan-5-ol](/img/structure/B12951359.png)
![2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12951363.png)
